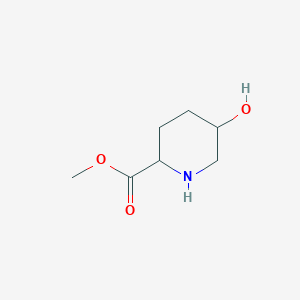

Methyl 5-hydroxypiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of methyl 5-hydroxypiperidine-2-carboxylate involves several steps. One common method is the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of an acid catalyst . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .

Chemical Reactions Analysis

Methyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Scientific Research Applications

Methyl 5-hydroxypiperidine-2-carboxylate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a metabolite in biochemical pathways.

Medicine: It is explored for its potential therapeutic properties.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a metabolite, participating in various biochemical reactions and processes .

Comparison with Similar Compounds

Methyl 5-hydroxypiperidine-2-carboxylate can be compared with other piperidine derivatives such as:

5-hydroxypipecolic acid: It is the functional parent of this compound.

Piperidinecarboxylate esters: These compounds share similar structural features and chemical properties. The uniqueness of this compound lies in its specific esterification and hydroxylation, which confer distinct chemical and biological properties.

Biological Activity

Methyl 5-hydroxypiperidine-2-carboxylate, a chiral compound with significant biological relevance, has garnered attention for its diverse biochemical activities. This article delves into its biological activity, mechanisms of action, and implications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which influences its reactivity and interactions with biological molecules. The compound features a hydroxyl group and a carboxylate moiety that facilitate hydrogen bonding and ionic interactions with target proteins and enzymes.

Enzyme Interactions

The compound interacts with several enzymes, notably lipases, which catalyze the hydrolysis of ester bonds. This interaction is stereospecific, indicating that the enzyme selectively recognizes the specific stereoisomer of the compound. Such interactions can lead to either enzyme inhibition or activation depending on the target.

Cellular Effects

This compound significantly influences cellular processes by modulating key signaling pathways. It affects cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity, which in turn impact gene expression and cellular metabolism.

Biochemical Analysis

Studies have shown that this compound promotes metabolic activity at low doses in animal models, enhancing cellular growth without notable adverse effects. Its stability under physiological conditions allows for sustained biological activity over time .

Dosage Effects

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses : Enhance metabolic activity and promote cell growth.

- Higher Doses : May lead to different metabolic responses or potential toxicity.

Case Studies

- Animal Model Studies : In controlled experiments, low doses of this compound were administered to rodents. Results indicated increased metabolic rates and improved cellular proliferation markers without significant toxicity observed in histological examinations.

- Enzyme Activity Assays : In vitro assays demonstrated that the compound inhibited lipase activity in a dose-dependent manner, suggesting potential applications in regulating lipid metabolism .

Applications in Research and Industry

This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development:

Properties

IUPAC Name |

methyl 5-hydroxypiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBQWQJVUYTRDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.